![molecular formula C26H25N3O3S2 B11103528 N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-phenoxyaniline](/img/structure/B11103528.png)
N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-phenoxyaniline
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Overview
Description
N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-PHENOXYPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrolidinylsulfonyl group, and a phenoxylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-PHENOXYPHENYL)AMINE typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-PHENOXYPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-PHENOXYPHENYL)AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-PHENOXYPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as sweeteners.
Uniqueness
N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-PHENOXYPHENYL)AMINE stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike simpler compounds like dichloroaniline, it offers more complex interactions and a broader range of chemical and biological activities.
Properties
Molecular Formula |
C26H25N3O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-methyl-N-(4-phenoxyphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H25N3O3S2/c1-28-25(20-9-15-24(16-10-20)34(30,31)29-17-5-6-18-29)19-33-26(28)27-21-11-13-23(14-12-21)32-22-7-3-2-4-8-22/h2-4,7-16,19H,5-6,17-18H2,1H3 |
InChI Key |
VDLWJVSSBPNKCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
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